molecular formula C15H18N6 B3026001 6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3026001
M. Wt: 282.34 g/mol
InChI Key: VUDSCOCEYOZLJD-UHFFFAOYSA-N
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Description

Enpp-1-IN-2, also known as Compound C, is a potent inhibitor of ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1). This enzyme plays a crucial role in nucleotide metabolism and signaling pathways. Notably, Enpp-1-IN-2 has been evaluated for its inhibitory activity against ENPP1 using various assays, including TG-mAMP, pNP-TMP, and ATP assays .

Mechanism of Action

Target of Action

The primary target of Enpp-1-IN-2, also known as “6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” or “ENPP1 Inhibitor C”, is the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . ENPP1 is a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . It is involved in the hydrolysis of different purine nucleotides in an array of physiological processes .

Mode of Action

Enpp-1-IN-2 interacts with ENPP1 and inhibits its enzymatic activity . ENPP1 catalyzes the hydrolysis of ATP or GTP to AMP or GMP, generating inorganic pyrophosphates (PPi) in the process . By inhibiting ENPP1, Enpp-1-IN-2 prevents the breakdown of these nucleotides, thereby affecting purinergic signaling .

Biochemical Pathways

ENPP1 plays a crucial role in purinergic signaling, which is involved in a wide variety of physiological processes, including cell proliferation, migration, apoptosis, platelet aggregation, muscle contraction, and the regulation of hypoxia and ischemia in tissues . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Moreover, ENPP1 intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP . Thus, the inhibition of ENPP1 by Enpp-1-IN-2 can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of Enpp-1-IN-2 are currently under investigation. A first-in-human study of an ENPP1 inhibitor, SR-8541A, is ongoing, which aims to characterize the safety, tolerability, and pharmacokinetics of the compound . The study is evaluating the compound administered orally in 28-day cycles .

Result of Action

The inhibition of ENPP1 by Enpp-1-IN-2 can have significant molecular and cellular effects. ENPP1 promotes an immunosuppressive tumor microenvironment, and its inhibition can tilt the balance towards a more immune-stimulating environment . This can lead to immune remodeling and leveraging of the STING pathway . In addition, the inhibition of ENPP1 can enhance the anti-tumor efficacy of immune checkpoint inhibitors .

Action Environment

The action of Enpp-1-IN-2 can be influenced by various environmental factors. For instance, the tumor microenvironment, where ENPP1 is frequently overexpressed, can affect the compound’s action, efficacy, and stability . Moreover, the presence of other components, such as CD38, CD39/ENTPD1, and CD73/NT5E, can also influence the action of Enpp-1-IN-2 .

Preparation Methods

Synthetic Routes: The synthetic routes for Enpp-1-IN-2 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Reaction Conditions: Unfortunately, detailed reaction conditions for the synthesis of Enpp-1-IN-2 are not readily accessible. Researchers likely employ specialized methods to assemble this compound.

Industrial Production Methods: Information regarding industrial-scale production methods for Enpp-1-IN-2 remains limited. It is primarily used in research settings.

Chemical Reactions Analysis

Types of Reactions: Enpp-1-IN-2 may undergo various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: The reagents and conditions used in Enpp-1-IN-2 reactions are not explicitly specified. Researchers would typically tailor these based on the desired transformations.

Major Products: The major products resulting from Enpp-1-IN-2 reactions are not widely reported. Further research is needed to elucidate these outcomes.

Scientific Research Applications

    Chemistry: Its role in nucleotide metabolism and signaling pathways makes it relevant for chemical studies.

    Biology: Investigating its impact on cellular processes and signaling cascades.

    Medicine: Assessing its therapeutic potential, especially in cancer and immune-related disorders.

    Industry: Although not widely used industrially, its unique properties may inspire future applications.

Comparison with Similar Compounds

Enpp-1-IN-2 stands out due to its specific inhibition of ENPP1. Similar compounds with comparable properties are yet to be identified.

Properties

IUPAC Name

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDSCOCEYOZLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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